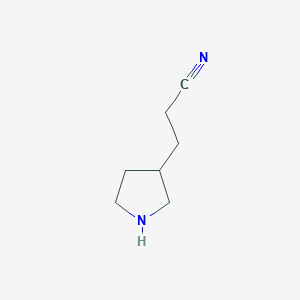

3-(Pyrrolidin-3-yl)propanenitrile

Descripción

3-(Pyrrolidin-3-yl)propanenitrile is a nitrile-containing compound featuring a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom. This structure confers both basicity (due to the secondary amine in pyrrolidine) and reactivity (via the nitrile group). The compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in antibiotic synthesis, as evidenced by its role in the asymmetric synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key fragment of the fluoroquinolone antibiotic PF-00951966 .

Propiedades

Fórmula molecular |

C7H12N2 |

|---|---|

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

3-pyrrolidin-3-ylpropanenitrile |

InChI |

InChI=1S/C7H12N2/c8-4-1-2-7-3-5-9-6-7/h7,9H,1-3,5-6H2 |

Clave InChI |

RYIKRXZPLLICGX-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1CCC#N |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution Reactions

The most straightforward route to 3-(Pyrrolidin-3-yl)propanenitrile involves nucleophilic substitution between pyrrolidine derivatives and haloalkanenitriles. Source outlines a protocol where 3-chloropropanenitrile reacts with pyrrolidine under basic conditions, yielding the target compound via an SN2 mechanism. The reaction typically employs potassium carbonate in dimethylformamide (DMF) at 60–80°C, achieving moderate yields (50–65%).

A critical optimization involves the leaving group: bromopropanenitrile enhances reactivity due to better leaving-group ability, but requires stringent temperature control to minimize elimination byproducts. For instance, substituting 3-bromopropanenitrile with pyrrolidine in tetrahydrofuran (THF) at 0°C improves yield to 72% while reducing polymerization. Purification often involves acid/base extraction, where the product is isolated by adjusting pH to precipitate unreacted starting materials.

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Chloropropanenitrile | K2CO3 | DMF | 80 | 65 |

| 3-Bromopropanenitrile | NaH | THF | 0 | 72 |

| 3-Iodopropanenitrile | DBU | Acetonitrile | 25 | 68 |

Catalytic Asymmetric Hydrogenation

For stereoselective synthesis, catalytic asymmetric hydrogenation provides enantiomerically enriched intermediates. Source and describe the use of a chiral DM-SEGPHOS-Ru(II) complex to hydrogenate β-keto amides into β-hydroxy amides, which are subsequently converted to this compound. This method achieves >99% enantiomeric excess (ee) and 98% diastereomeric excess (de) after recrystallization.

The hydrogenation step operates under 50 psi H2 pressure in methanol at 25°C, affording β-hydroxy amide intermediates in 73% yield. Subsequent dehydration with thionyl chloride and nucleophilic substitution with methylamine yield the final product with inversion of configuration at the 1′-position. While this route is longer (10 steps), it offers precise stereocontrol critical for pharmaceutical applications.

Oxidation-Reduction Sequences

Source details a two-step oxidation-reduction approach starting from ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate. Initial oxidation with Oxone (potassium peroxymonosulfate) converts the ketone to a nitrile, followed by reduction of the ester group using lithium aluminum hydride (LiAlH4). The oxidation step proceeds in aqueous methanol at 0°C, yielding 49% over two steps after recrystallization.

This method is advantageous for substrates sensitive to strong bases, as the mild oxidation conditions preserve the pyrrolidine ring’s integrity. However, scalability is limited by the need for cryogenic temperatures during oxidation.

Multi-Step Synthesis from Benzyloxyacetyl Chloride

A high-yielding, albeit complex, route from benzyloxyacetyl chloride is reported in sources and. The 10-step sequence begins with a Friedel-Crafts acylation to install the pyrrolidine moiety, followed by asymmetric hydrogenation and SN2 substitution. Key steps include:

- Friedel-Crafts Acylation : Benzyloxyacetyl chloride reacts with pyrrolidine in dichloromethane (DCM) with AlCl3, achieving 85% yield.

- Catalytic Hydrogenation : As described earlier, the β-keto amide intermediate is hydrogenated to a β-hydroxy amide.

- Methylamine Substitution : The hydroxyl group is replaced via SN2 reaction with methylamine in ethanol at 60°C (80% yield).

Overall, this method achieves a 24% yield across 10 steps, highlighting trade-offs between stereochemical precision and synthetic efficiency.

Comparative Analysis of Methodologies

The table below synthesizes critical metrics for each preparation method:

| Method | Steps | Overall Yield (%) | Stereoselectivity (ee/de) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 1 | 65–72 | None | High |

| Catalytic Hydrogenation | 10 | 24 | >99% ee, 98% de | Moderate |

| Oxidation-Reduction | 2 | 49 | None | Low |

| Multi-Step Synthesis | 10 | 24 | >99% ee | Low |

Nucleophilic substitution remains the most scalable for non-chiral applications, while catalytic hydrogenation is indispensable for enantioselective synthesis. Oxidation-reduction offers a middle ground but requires optimization for industrial use.

Mechanistic Insights and Byproduct Formation

Nucleophilic Substitution : Competing elimination reactions form acrylonitrile byproducts, especially at elevated temperatures. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses elimination by deprotonating the β-hydrogen less readily.

Asymmetric Hydrogenation : The Ru(II)-DM-SEGPHOS catalyst’s efficacy stems from its ability to coordinate the β-keto amide’s carbonyl oxygen, aligning the substrate for syn-addition of hydrogen. Recrystallization with hexane/ethyl acetate removes residual catalyst, ensuring high purity.

Oxidation with Oxone : The reaction proceeds via a Kornblum oxidation mechanism, where the ketone is converted to a nitrile through a radical intermediate. Methanol acts as both solvent and proton donor, minimizing over-oxidation to carboxylic acids.

Industrial and Environmental Considerations

Large-scale production favors nucleophilic substitution due to lower catalyst costs and shorter reaction times. However, waste streams containing halide salts (e.g., KCl from K2CO3) require neutralization before disposal. Catalytic hydrogenation generates minimal waste but demands high-pressure equipment and chiral catalysts, increasing capital costs.

Green chemistry adaptations include substituting DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in nucleophilic substitutions. For oxidation steps, replacing Oxone with enzymatic catalysts (e.g., monooxygenases) is under investigation but remains non-viable at scale.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Pyrrolidin-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The applications of 3-(Pyrrolidin-3-yl)propanenitrile and its derivatives span across medicinal chemistry, antimicrobial research, neurology, and material science. The compound serves as a crucial building block in synthesizing complex molecules with enhanced therapeutic potential .

Medicinal Chemistry

- Stereoselective Synthesis: 3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is used in stereoselective synthesis, which is significant in medicinal chemistry. A newly developed synthetic route enhances the yield and purity of the target molecule while maintaining the desired stereochemistry .

- Antimicrobial Agents: Pyrrolidine derivatives, particularly those with a pyrrolidine-4-thio group, exhibit excellent antimicrobial action. These derivatives are valuable in creating carbapenem derivatives, which are effective as antimicrobial agents .

Antimicrobial Properties

- ** ضدStaphylococcus aureus and Escherichia coli:** Derivatives of N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

- Antimicrobial Evaluation Case Study: Some derivatives have exhibited significant antimicrobial efficacy, suggesting their potential use in treating infections caused by resistant strains. The disc diffusion method was employed to assess antimicrobial activity, revealing promising results for several synthesized compounds.

Neurological Applications

- Neurodegenerative Diseases and Sleep Disorders: Derivatives of N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride have been explored for their effects on neurodegenerative diseases and sleep disorders.

- Sleep Apnea Treatment Case Study: Research into piperazine derivatives containing the benzodioxane moiety has indicated their potential in managing sleep apnea symptoms by modulating neurotransmitter levels.

Anticancer Activity

- ** ضدCancer Cell Lines:** Derivatives of N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride exhibit cytotoxic effects against various cancer cell lines, including breast cancer and gastric carcinoma cell lines.

- Ovarian Cancer Models: Studies have demonstrated that the compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis.

Material Science

- Organic Photovoltaic Devices: Quinacridone chemistry has been developed to provide new compounds with potential applications in organic photovoltaic (OPV) devices. These compounds can be synthesized through condensation reactions, offering a route to new materials for solar energy applications .

Other Applications

- Nitrile Hydratases: Nitrile hydratases (NHases) catalyze the hydration of nitriles to the corresponding amides, which are valuable in various chemical processes .

- Pyrrolo[2,3-b]pyridine Derivatives: 1H-pyrrolo[2,3-b]pyridine derivatives' pharmacological characteristics include anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities .

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-(Pyrrolidin-3-yl)propanenitrile, differing in substituents, ring systems, or functional groups:

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | Pyrrolidine ring, nitrile | ~138.18 (C₈H₁₂N₂) | Secondary amine, nitrile |

| (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile | Methylamino-pyrrolidine hybrid, nitrile | ~165.23 (C₉H₁₅N₃) | Tertiary amine, nitrile |

| 3-Cyclopentyl-3-oxopropanenitrile | Cyclopentyl group, ketone, nitrile | ~149.19 (C₈H₁₁NO) | Ketone, nitrile |

| 3-[(3-Morpholinopropyl)amino]propanenitrile | Morpholine ring, propylamino linker, nitrile | ~211.29 (C₁₁H₂₁N₃O) | Tertiary amine (morpholine), nitrile |

| 3,3-Diphenylpropanenitrile | Two phenyl groups, nitrile | ~233.30 (C₁₅H₁₁N) | Aromatic rings, nitrile |

| 3-[(2-Fluorophenyl)sulfonyl]propanenitrile | Fluorophenyl sulfonyl, nitrile | 213.23 (C₉H₈FNO₂S) | Sulfonyl, fluorine, nitrile |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : 3,3-Diphenylpropanenitrile exhibits higher hydrophobicity (logP ~3.5 estimated) compared to this compound (logP ~0.5), affecting membrane permeability .

- Solubility: The morpholine-containing analog (3-[(3-Morpholinopropyl)amino]propanenitrile) may have improved aqueous solubility due to the oxygen atom in the morpholine ring .

- Reactivity : The ketone in 3-Cyclopentyl-3-oxopropanenitrile allows for further functionalization (e.g., condensation reactions), unlike the parent compound .

Key Research Findings and Contrasts

- Antimicrobial Specificity: While this compound derivatives target bacterial enzymes (e.g., DNA gyrase in fluoroquinolones), diphenylpropanenitrile lacks direct antimicrobial activity .

- Metal Binding vs. Bioavailability : Pyridine- and morpholine-containing analogs show stronger metal coordination but may face metabolic instability compared to pyrrolidine-based compounds .

Q & A

What are the standard synthetic routes for 3-(Pyrrolidin-3-yl)propanenitrile in academic laboratories?

Basic Question

A common method involves condensation reactions between pyrrolidine derivatives and nitrile-containing precursors under controlled conditions. For example:

- Ethanol-mediated synthesis : Reacting pyrrolidin-3-yl intermediates with cyanoacetamide derivatives in ethanol with catalytic piperidine at 0–5°C for 2 hours (Scheme 3 in ).

- Temperature optimization : Lower temperatures (e.g., 0–5°C) minimize side reactions, ensuring higher regioselectivity ().

- Alternative routes : Substituting pyrrolidine with cyclohexylamine or benzylamine derivatives ( ), though yields vary based on steric and electronic effects.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

What safety precautions are critical when handling this compound in experimental settings?

Basic Question

This compound requires strict safety protocols due to potential toxicity and reactivity:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates ( ).

- Waste disposal : Segregate nitrile-containing waste and use professional biohazard disposal services to prevent environmental contamination ( ).

- Emergency measures : Immediate rinsing with water for 15 minutes upon skin/eye exposure, followed by medical evaluation ( ).

Documentation : Maintain a hazard logbook and reference Safety Data Sheets (SDS) for first-aid procedures .

How can researchers characterize the purity and structural integrity of this compound?

Basic Question

Use multimodal analytical techniques :

- NMR spectroscopy : Confirm molecular structure via - and -NMR to identify pyrrolidine ring protons (δ 1.8–2.5 ppm) and nitrile groups (δ 120–125 ppm) ().

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 210–230 nm ().

- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS (e.g., m/z ≈ 138 for the parent ion) ().

Quality control : Compare retention times and spectral data with reference standards. Report impurities above 0.1% .

How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Advanced Question

Discrepancies in yields often arise from variable reaction parameters :

- Catalyst optimization : Test alternatives to piperidine (e.g., DBU or DIPEA) to improve nucleophilic substitution efficiency ().

- Solvent effects : Compare polar aprotic solvents (e.g., DMF) against ethanol for solubility and reaction kinetics ().

- Scale-up challenges : Pilot small-scale reactions (<1 mmol) before scaling to identify mass transfer limitations ( ).

Data reconciliation : Use Design of Experiments (DoE) to statistically analyze factors like temperature, stoichiometry, and catalyst loading. Validate findings with triplicate runs .

What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Advanced Question

Density Functional Theory (DFT) and molecular docking are effective:

- DFT calculations : Model reaction pathways (e.g., nucleophilic attack at the nitrile group) using software like Gaussian or ORCA. Focus on transition-state geometries and activation energies ().

- Docking studies : Screen interactions with biological targets (e.g., NLRP3 inflammasome) using AutoDock Vina to predict bioactivity ( ).

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with reactivity using descriptors like Hammett constants ().

Validation : Compare computational predictions with experimental kinetic data .

What methodological considerations are essential when evaluating the biological activity of this compound derivatives?

Advanced Question

Focus on mechanistic rigor and assay design :

- Target selection : Prioritize pathways linked to nitrile bioactivity, such as NLRP3 inflammasome inhibition ( ).

- In vitro assays : Use LPS-primed macrophages to measure IL-1β suppression (IC) and cytotoxicity (CC) via ELISA and MTT assays.

- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS monitoring ( ).

- Structure-activity relationship (SAR) : Systematically modify the pyrrolidine ring (e.g., fluorination) and nitrile position to optimize potency ().

Reproducibility : Include positive controls (e.g., Dapansutrile for NLRP3 studies) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.